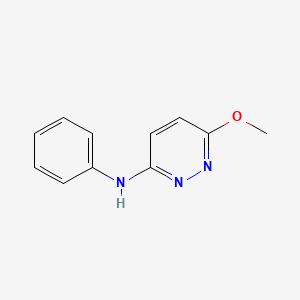

6-Methoxy-N-phenylpyridazin-3-amine

Description

Structure

3D Structure

Properties

CAS No. |

61472-00-2 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-methoxy-N-phenylpyridazin-3-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-11-8-7-10(13-14-11)12-9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13) |

InChI Key |

PFMMRXSNHTZWNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy N Phenylpyridazin 3 Amine and Its Analogs

Strategies for Pyridazine (B1198779) Ring Construction

The formation of the pyridazine ring is a critical step, and various methods have been developed to construct this heterocyclic system.

A foundational and widely employed method for constructing the pyridazine ring involves the condensation reaction between a hydrazine (B178648) derivative and a 1,4-dicarbonyl compound. nih.gov This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine.

For the synthesis of the 6-methoxypyridazin-3-amine core, a suitable 1,4-dicarbonyl precursor would be required. The general reaction scheme involves the reaction of hydrazine hydrate (B1144303) with a 1,4-dicarbonyl compound in a solvent like ethanol, often with heating. nih.gov The initial cyclization is followed by an oxidation step to furnish the aromatic pyridazine ring.

A direct precursor for 6-methoxypyridazin-3-amine would be a 1,4-dicarbonyl compound with a methoxy (B1213986) group at the appropriate position. For instance, the cyclization of a suitably substituted 4-oxo-butanoic acid derivative with hydrazine can lead to a pyridazinone, which can then be converted to the desired amine. nih.gov

A common precursor for the 3-amino-6-methoxypyridazine (B1266373) core is 3-amino-6-chloropyridazine (B20888). This intermediate can be synthesized and then the chloro group is displaced by a methoxy group. A typical procedure involves heating 3-amino-6-chloropyridazine with sodium methoxide (B1231860) in methanol. chemicalbook.com In some cases, a copper catalyst is also employed to facilitate this nucleophilic substitution. chemicalbook.com

Table 1: Synthesis of 3-Amino-6-methoxypyridazine

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Amino-6-chloropyridazine | Sodium methoxide, methanol, sealed tube, 160°C, 24h | 3-Amino-6-methoxypyridazine | 85.7 | chemicalbook.com |

| 3-Amino-6-chloropyridazine | Sodium methoxide in methanol, Carius tube, 20h | 3-Amino-6-methoxypyridazine | - | chemicalbook.com |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of 6-Methoxy-N-phenylpyridazin-3-amine are not extensively documented, the general principles of MCRs can be applied to construct pyridazine cores. For instance, a one-pot reaction involving an aldehyde, malononitrile, and hydrazine hydrate can lead to highly substituted pyridazine derivatives. researchgate.net

However, studies on the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) involving diamino-pyridazines have shown that the resulting products can be unstable and prone to degradation, which may present a challenge for this approach. rug.nl Further research and optimization are required to develop a robust MCR for the direct synthesis of the target compound.

N-Arylation Approaches to this compound

Once the 3-amino-6-methoxypyridazine core is obtained, the final step is the introduction of the phenyl group onto the amino functionality. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds and is highly applicable for the N-arylation of 3-amino-6-methoxypyridazine. nih.gov This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable base.

The general reaction involves treating 3-amino-6-methoxypyridazine with a phenyl halide (e.g., bromobenzene (B47551) or chlorobenzene) in the presence of a palladium precursor, a phosphine (B1218219) ligand, and a base.

The Suzuki-Miyaura coupling, traditionally used for C-C bond formation, can also be adapted for C-N bond formation, sometimes referred to as aminative Suzuki-Miyaura coupling. nih.gov This would involve the reaction of 3-amino-6-methoxypyridazine with a phenylboronic acid derivative.

Table 2: Examples of Palladium-Catalyzed N-Arylation on Related Heterocycles

| Amine/Heterocycle | Aryl Halide/Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Pyrrole | Aryl Bromide | Pd(OAc)2 / BINAP | NaOtBu | Toluene (B28343) | N-Arylpyrrole | 80-95 | nih.gov |

| Indole | Aryl Chloride | BippyPhos/[Pd(cinnamyl)Cl]2 | NaOtBu | Toluene | N-Arylindole | 70-98 | nih.gov |

| Aniline (B41778) | 1-Bromo-4-fluorobenzene | (Ad3P)Pd(II) | Et3N | Toluene/Water | N-(4-fluorophenyl)aniline | High | nih.gov |

| 3,4-dihydropyrrolo[1,2-a]pyrazine | Arylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Ethanol/Water | 6-Aryl-3,4-dihydropyrrolo[1,2-a]pyrazine | Good | nih.gov |

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand coordinated to the palladium center. The ligand influences the stability, activity, and selectivity of the catalyst. For the N-arylation of an electron-rich heterocycle like 3-amino-6-methoxypyridazine, bulky and electron-rich phosphine ligands are generally preferred.

Examples of effective ligands include:

BippyPhos: This ligand has shown a broad scope in the amination of various (hetero)aryl chlorides with a wide range of amines, amides, and NH heterocycles. nih.gov

Josiphos-type ligands and Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos): These are known to be highly effective for challenging cross-coupling reactions.

BINAP: A well-established ligand for various palladium-catalyzed reactions, including aminations. nih.gov

The choice of palladium precursor is also important, with Pd(OAc)2 and Pd2(dba)3 being commonly used. nih.gov Optimization of the catalyst loading is crucial to ensure efficient conversion while minimizing cost and residual palladium in the final product.

The reaction conditions, including the choice of base and solvent, play a critical role in the outcome of the N-arylation reaction.

Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly for substrates sensitive to strong bases. nih.govmdpi.com

Solvent: Anhydrous, aprotic solvents are generally used to prevent side reactions. Toluene and 1,4-dioxane (B91453) are frequently employed. acsgcipr.org However, for greener and more sustainable processes, reactions in water using micellar catalysis have also been developed. acsgcipr.org The presence of water can sometimes be beneficial, as seen in a water-assisted mechanism for aryl amination using a weak base. nih.gov

The reaction temperature is another important parameter to optimize. While some modern catalyst systems can operate at room temperature, heating is often required to drive the reaction to completion, typically in the range of 80-110 °C.

Nucleophilic Aromatic Substitution (SNAr) Routes for Amine Introduction

The introduction of the N-phenylamine group onto the pyridazine ring is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.orgnumberanalytics.com This class of reaction is effective for pyridazines due to the electron-withdrawing nature of the ring nitrogens, which activates the ring toward nucleophilic attack. wikipedia.orgyoutube.com

A primary and efficient route to N-aryl pyridazinamines involves the displacement of a halogen atom from a halopyridazine precursor by an amine nucleophile. ncert.nic.in In the context of this compound synthesis, a common starting material would be 3-chloro-6-methoxypyridazine. The reaction proceeds by the nucleophilic attack of aniline on the carbon atom bearing the chlorine.

The carbon-halogen bond in such heteroaromatic halides can be readily cleaved by a nucleophile. ncert.nic.in The process involves the reaction of the halogenated pyridazine with an amine, often in the presence of a base and sometimes with heat or catalyst mediation, to yield the corresponding aminated product. While specific conditions for the direct synthesis of the title compound are proprietary, analogous reactions, such as the ammonolysis of 3-amino-6-chloropyridazine, demonstrate the viability of this pathway. chemicalbook.com The general transformation is outlined below.

Table 1: General Conditions for SNAr Amination of Halopyridazines

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 3-Chloro-6-methoxypyridazine | Aniline | Heat, Solvent (e.g., Dioxane, DMF), Base (e.g., K₂CO₃, NaH) | N-Phenylpyridazinamine |

| Halopyridine | Nitrogen Nucleophile | Microwave irradiation, Copper-catalysis (optional, solvent-free) | N-Heteroarylated Amine semanticscholar.org |

| 3-Amino-6-chloropyridazine | Ammonia | Ethanolic solution | Diaminopyridazine ncert.nic.in |

Regioselectivity: The outcome of nucleophilic aromatic substitution on substituted pyridazines is governed by the electronic properties of the ring. The nitrogen atoms strongly withdraw electron density, making the positions ortho and para to them (C3, C4, and C6) electrophilic and thus susceptible to nucleophilic attack. numberanalytics.comstackexchange.com In a 3,6-disubstituted pyridazine, a nucleophile will preferentially attack the position bearing the best leaving group. The stability of the anionic σ-complex (Meisenheimer intermediate) formed during the reaction dictates the regioselectivity. stackexchange.com Attack at positions C3 or C6 allows for the delocalization of the resulting negative charge onto an electronegative ring nitrogen, which is a significant stabilizing factor. stackexchange.com Therefore, in a molecule like 3-chloro-6-methoxypyridazine, the attack by aniline occurs selectively at the C3 position to displace the chloride ion.

Chemoselectivity: Chemoselectivity is the preferential reaction of a reagent with one functional group over others. wikipedia.orgyoutube.com In a precursor containing both a halogen atom and a methoxy group, the SNAr reaction with an amine nucleophile demonstrates high chemoselectivity. The halogen (e.g., chlorine) is a significantly better leaving group than a methoxy group under typical SNAr conditions. While methoxy groups can be displaced by nucleophiles, this generally requires harsher conditions or specific activation, as seen in the demethylation of chloromethoxypyridazines by excess amines at high temperatures. wur.nlclockss.org Thus, the amine selectively displaces the halogen without affecting the methoxy group.

Derivatization Strategies for the this compound Scaffold

Once the core structure is synthesized, it can be further modified at three key positions: the phenyl moiety, the pyridazine ring itself, and the methoxy group. These derivatizations are crucial for tuning the molecule's properties.

Modification at the Phenyl Moiety (e.g., halogenation, alkylation, heteroaryl substitution)

Table 2: Examples of Phenyl Moiety Modifications on Related Structures

| Modification Type | Reagents & Conditions | Potential Outcome on Scaffold | Reference Context |

| Halogenation | Br₂/FeBr₃ or NBS | Introduction of Br at ortho/para positions | General Aromatic Halogenation |

| Alkylation | R-X / AlCl₃ (Friedel-Crafts) | Introduction of alkyl groups | General Aromatic Alkylation |

| Heteroaryl Substitution | Heteroarylboronic acid, Pd catalyst (Suzuki Coupling) | Attachment of rings like pyridine, thiophene | Synthesis of Pyridazine Derivatives mdpi.com |

| Varying Substituents | Synthesis from pre-substituted anilines | Access to chloro, bromo, amino analogs | Epibatidine Analogs nih.gov |

Modifications on the Pyridazine Ring (e.g., C-substitution, ring annulation)

Further functionalization of the pyridazine ring can provide access to novel analogs. Direct C-H functionalization or substitution at available carbon positions (C4 and C5) can be challenging but offers a direct route to more complex molecules.

C-Substitution: The C4 position of 3-substituted pyridazines is a target for functionalization. Vicarious Nucleophilic Substitution (VNS) has been used to introduce sulfonylmethyl groups specifically at the C4 position of 3-substituted pyridazines. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also powerful tools for introducing carbon substituents, typically starting from a halogenated pyridazine precursor. mdpi.com

Ring Annulation: Building additional rings onto the pyridazine core (annulation) can create diverse and complex heterocyclic systems. nih.gov This often involves reacting a functionalized pyridazine with a bifunctional reagent. For example, pyridazinethione derivatives can react with chloroacetic acid to form a fused thiazine (B8601807) ring. nih.gov Similarly, cycloaddition reactions using mesoionic oxazolo-pyridazinones can generate fused pyrrolo[1,2-b]pyridazine (B13699388) structures. nih.gov

Diversification of the Methoxy Group (e.g., O-dealkylation, ether cleavage, other alkoxy substitutions)

The 6-methoxy group is another key site for modification. Its diversification can significantly impact the molecule's characteristics.

O-Dealkylation / Ether Cleavage: The conversion of the methoxy group to a hydroxyl group is a common and important transformation. chem-station.com This O-demethylation is typically achieved by treating the ether with strong Lewis acids. chem-station.com The resulting 6-hydroxypyridazine exists in tautomeric equilibrium with the 6(1H)-pyridazinone form. sphinxsai.com

Table 3: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Conditions | Notes | Reference |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), low temp (-78 °C to RT) | Highly effective but moisture-sensitive. | chem-station.com |

| Aluminum chloride (AlCl₃) | DCM or Acetonitrile, heat | Milder than BBr₃, a classic Lewis acid catalyst. | chem-station.com |

| Excess Amine | High temperature (e.g., 100 °C) | Can cause demethylation but may also lead to other substitutions. | clockss.org |

| CBr₄-MeOH | Refluxing methanol | Provides a mild and selective method for cleavage of p-methoxybenzyl ethers, indicating potential applicability. | researchgate.net |

Other Alkoxy Substitutions: Once the hydroxyl group is unmasked via ether cleavage, it can be re-alkylated using various alkyl halides in the presence of a base to introduce a diverse range of alkoxy groups (ethoxy, propoxy, etc.). This strategy allows for fine-tuning of properties like lipophilicity and metabolic stability, a technique employed in the development of other heterocyclic inhibitors. acs.org Direct nucleophilic displacement of the methoxy group is also possible but often requires more forcing conditions than displacement of a halogen. acs.org

Introduction of Functional Groups via Ortho-Metallation and Cross-Coupling

The introduction of functional groups onto the pyridazine scaffold, particularly for the synthesis of analogs of this compound, can be effectively achieved through directed ortho-metallation (DoM) followed by cross-coupling reactions. pharmaceutical-business-review.comwikipedia.org This strategy offers high regioselectivity, which is crucial when dealing with heteroaromatic systems prone to multiple reactive sites. wikipedia.org

Directed ortho-metallation utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.org For pyridazine derivatives, the nitrogen atoms of the ring can act as directing groups, facilitating metallation at specific positions. The choice of the base and reaction conditions is critical to achieving the desired regioselectivity and avoiding side reactions. researchgate.netharvard.edu For instance, the use of hindered metal amides like TMPMgCl·LiCl has proven effective for the directed metallation of electron-deficient heteroarenes. harvard.edu

Once the pyridazine ring is metallated, the resulting organometallic intermediate can undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of functional groups. acs.orgresearchgate.net Common cross-coupling reactions employed in the synthesis of pyridazine analogs include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It is a versatile method for forming carbon-carbon bonds and has been used to synthesize aryl- and heteroaryl-substituted pyridazines. acs.orgresearchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organohalide and is known for its functional group tolerance. researchgate.netuni-muenchen.de

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. pharmaceutical-business-review.comresearchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. researchgate.net

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. researchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities. researchgate.net

A general method for the synthesis of functionalized pyridazinylboronic acids and esters has been developed using a directed ortho-metalation (DoM) boronation protocol. These intermediates are then utilized in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to produce aryl- and heteroarylpyridazines in viable yields, typically ranging from 40-75%. acs.org

For example, the synthesis of 3,6-disubstituted pyridazine derivatives can be initiated from 6-substituted phenyl-3(2H)-pyridazinones. These are converted to the corresponding 3-chloro-6-substituted phenyl pyridazines, which then serve as substrates for cross-coupling reactions. acs.org Similarly, thio-substituted pyridazines can be used as building blocks for the stepwise functionalization of the pyridazine scaffold through selective metallations and catalyst-tuned cross-coupling reactions. uni-muenchen.de

The combination of DoM and cross-coupling provides a powerful and flexible approach for the synthesis of a wide array of functionalized pyridazine analogs, including those of this compound. This strategy allows for the precise introduction of various substituents, which is essential for structure-activity relationship studies in medicinal chemistry. pharmaceutical-business-review.comcapes.gov.br

Table 1: Examples of Cross-Coupling Reactions in Pyridazine Synthesis

| Cross-Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Pyridazinylboronic acid/ester + Aryl/Heteroaryl halide | Palladium catalyst | Aryl/Heteroarylpyridazine | acs.org |

| Negishi | Organozinc compound + Organohalide | Palladium or Nickel catalyst | Functionalized Pyridazine | researchgate.netuni-muenchen.de |

| Sonogashira | Terminal alkyne + Aryl/Vinyl halide | Palladium/Copper catalyst | Alkynyl-substituted Pyridazine | researchgate.net |

| Buchwald-Hartwig | Pyridazine halide + Amine | Palladium catalyst | Amino-substituted Pyridazine | researchgate.net |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry has emerged as a powerful strategy for the rapid synthesis of large and diverse libraries of compounds, which is highly valuable in the drug discovery process. nih.govacs.org This approach is particularly well-suited for the generation of analogs of this compound, allowing for the systematic exploration of the chemical space around this scaffold to identify compounds with desired biological activities. acs.org

The core principle of combinatorial synthesis involves the systematic and repetitive covalent connection of a set of different "building blocks" to one another to form a large array of final products. osdd.net For the synthesis of pyridazine libraries, this can be achieved through various methods, including solid-phase and solution-phase synthesis.

Solid-Phase Synthesis:

In solid-phase synthesis, the pyridazine scaffold or a key intermediate is attached to a solid support (resin). This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts. This technique is highly amenable to automation and the parallel synthesis of a large number of compounds. For instance, a library of 2,4,5-trisubstituted thiazole (B1198619) derivatives was successfully generated using solid-phase parallel synthesis. acs.org Similar strategies can be adapted for pyridazine analogs.

Solution-Phase Synthesis:

While solid-phase synthesis offers advantages in purification, solution-phase combinatorial chemistry is also widely used. Advances in automated purification techniques, such as high-throughput liquid chromatography-mass spectrometry (LC-MS), have made solution-phase library generation more efficient.

Library Design and Generation:

The design of a combinatorial library of pyridazine analogs typically starts with a common scaffold, such as the 6-methoxypyridazin-3-amine core. A diverse set of building blocks is then selected to be introduced at various positions on the scaffold. These building blocks can be chosen to vary in size, electronic properties, and hydrogen bonding capabilities to maximize the chemical diversity of the library.

For example, starting with a key intermediate like 3-chloro-6-methoxypyridazine, a library of this compound analogs can be generated by reacting it with a diverse set of anilines. Further diversity can be introduced by modifying the methoxy group or by functionalizing other positions on the pyridazine ring using the cross-coupling methods described in the previous section.

The need to design and synthesize chemical libraries of pyridazine compounds has been highlighted in the context of developing JNK inhibitors, where the pyridazine nucleus serves as a versatile scaffold for linking other pharmacophoric groups. acs.org

Table 2: Tools and Techniques in Combinatorial Library Generation

| Technique/Tool | Description | Application in Pyridazine Synthesis | Reference |

| Solid-Phase Synthesis | The starting material is attached to a solid support, allowing for easy purification. | Efficient generation of large libraries of pyridazine analogs with diverse substitutions. | acs.org |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapidly produces a focused library of pyridazine derivatives for screening. | acs.org |

| Library Enumeration Tools | Software to computationally generate and manage virtual combinatorial libraries. | Design and planning of pyridazine libraries before synthesis. | osdd.net |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 6 Methoxy N Phenylpyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 6-Methoxy-N-phenylpyridazin-3-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while coupling patterns (multiplicity) reveal the number of neighboring protons. hw.ac.uk

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methoxy (B1213986) group protons, the protons on the pyridazine (B1198779) ring, and the protons on the phenyl ring. The methoxy protons (-OCH₃) would appear as a singlet, typically in the upfield region of the spectrum. The protons on the pyridazine ring would exhibit characteristic doublet or multiplet patterns due to coupling with adjacent protons. Similarly, the protons on the phenyl group would show a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants dependent on the substitution pattern.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

| Pyridazine Ring Proton (H4) | 7.0 - 7.2 | Doublet (d) |

| Pyridazine Ring Proton (H5) | 6.8 - 7.0 | Doublet (d) |

| Phenyl Ring Protons (ortho) | 7.5 - 7.7 | Multiplet (m) |

| Phenyl Ring Protons (meta) | 7.2 - 7.4 | Multiplet (m) |

| Phenyl Ring Proton (para) | 7.0 - 7.2 | Multiplet (m) |

| Amine Proton (-NH) | 8.0 - 9.0 | Broad Singlet (br s) |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

For this compound, the ¹³C NMR spectrum would confirm the presence of all eleven carbon atoms. The carbon of the methoxy group would appear at a characteristic chemical shift. The carbon atoms of the pyridazine and phenyl rings would resonate in the aromatic region, with their specific chemical shifts influenced by the attached functional groups. The presence of just one signal for the two carbon atoms of the methoxymethane molecule in its ¹³C NMR spectrum indicates that they are in the same chemical environment. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Pyridazine Ring Carbon (C3) | 150 - 155 |

| Pyridazine Ring Carbon (C4) | 120 - 125 |

| Pyridazine Ring Carbon (C5) | 115 - 120 |

| Pyridazine Ring Carbon (C6) | 160 - 165 |

| Phenyl Ring Carbon (C1') | 140 - 145 |

| Phenyl Ring Carbons (C2', C6') | 120 - 125 |

| Phenyl Ring Carbons (C3', C5') | 128 - 132 |

| Phenyl Ring Carbon (C4') | 125 - 128 |

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the three-dimensional structure of molecules. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the pyridazine ring and the phenyl ring, helping to confirm their substitution patterns. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the link between the phenyl ring, the amine group, and the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This information is vital for determining the stereochemistry and conformation of the molecule. For instance, NOESY can confirm the spatial proximity of the phenyl ring protons to specific protons on the pyridazine ring.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns. nih.govunito.it

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₂N₄O), HRMS would confirm the molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂N₄O |

| Calculated Exact Mass | 216.1011 |

| Measured Exact Mass (Example) | 216.1015 |

| Mass Difference (ppm) | < 5 ppm |

Note: The measured exact mass is an example and would be determined experimentally.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. nih.govunito.it The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification.

In the MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would likely involve characteristic losses of small neutral molecules or radicals. For example, the loss of the methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O) are common fragmentation pathways for methoxy-substituted aromatic compounds. Cleavage of the bond between the phenyl group and the nitrogen atom could also be observed. The interpretation of these fragmentation pathways provides strong evidence for the proposed structure. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum represents a plot of this absorption, allowing for the identification of functional groups based on the position, intensity, and shape of the absorption bands.

For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural components: the primary amino group (-NH₂), the methoxy group (-OCH₃), the phenyl ring, and the pyridazine core.

Primary amines (R-NH₂) are characterized by two distinct N-H stretching vibrations in the 3500-3300 cm⁻¹ region. openstax.org One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. openstax.org Additionally, a characteristic N-H bending (scissoring) vibration is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration for aromatic amines produces a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

The methoxy group will be evident from C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-O stretching band. The aromatic nature of the phenyl and pyridazine rings is confirmed by C-H stretching absorptions above 3000 cm⁻¹ and several C=C ring stretching absorptions in the 1600-1400 cm⁻¹ region. scielo.org.za

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (typically two bands) | Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong | |

| N-H Wag | 910 - 665 | Broad, Strong | |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Strong |

| Methoxy (-OCH₃) | C-H Stretch | 2950 - 2850 | Medium |

| C-O Stretch | 1250 - 1000 | Strong | |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Medium to Weak |

| (Phenyl & Pyridazine) | C=C Ring Stretch | 1600 - 1400 (multiple bands) | Medium to Weak |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing this diffraction pattern, a detailed three-dimensional map of electron density can be constructed, from which the exact positions of all atoms, bond lengths, bond angles, and torsional angles can be determined. mdpi.com

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure and conformation. researchgate.net Key structural parameters that would be elucidated include:

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-N, C-C, C-O, N-N) and the angles between them, confirming the connectivity and geometry of the phenyl and pyridazine rings.

Conformation: The dihedral angle between the plane of the phenyl ring and the pyridazine ring is a critical conformational parameter. researchgate.net This would reveal the degree of twist between the two aromatic systems.

Planarity: The analysis would confirm the expected planarity of the aromatic pyridazine and phenyl rings.

Intermolecular Interactions: Crucially, this method would map out the network of intermolecular forces that stabilize the crystal lattice. This includes identifying hydrogen bonds, which are expected to form between the hydrogen atoms of the primary amine group and the nitrogen atoms of the pyridazine ring of adjacent molecules. nih.govnih.gov These interactions dictate the molecular packing in the solid state.

Table 2: Key Parameters Determined by X-ray Crystallography for this compound

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | Provides the precise distances between bonded atoms. |

| Bond Angles (°) | Provides the precise angles between adjacent bonds. |

| Torsion Angles (°) | Defines the conformation of the molecule, such as the twist between the phenyl and pyridazine rings. |

| Hydrogen Bond Geometries | Details the distances and angles of intermolecular hydrogen bonds, revealing the packing arrangement. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The technique is particularly useful for studying molecules containing π-electron systems and conjugation. mdpi.com

The structure of this compound contains multiple chromophores—the phenyl ring, the pyridazine ring, and atoms with non-bonding electrons (N and O)—that give rise to a characteristic UV-Vis spectrum. The absorption spectrum is expected to show distinct bands corresponding to specific electronic transitions:

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons in the π-bonding orbitals of the aromatic phenyl and pyridazine rings to empty π*-antibonding orbitals. The conjugation between the two rings allows for an extended π-system, which typically results in a bathochromic (red) shift of these absorption bands to longer wavelengths compared to the non-conjugated parent rings. mdpi.com

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the amine and pyridazine, and the oxygen of the methoxy group) into π-antibonding orbitals. These absorptions are generally much weaker in intensity than π → π transitions. researchgate.net

The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment. For instance, the electronic-donating effects of the amino and methoxy groups can further influence the energy of the electronic transitions. mdpi.com Studying the spectrum in solvents of varying polarity can also provide insight into the nature of the transitions. mdpi.com

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Orbitals Involved | Associated Moiety | Expected Wavelength Range (nm) |

| π → π | π → π | Phenyl Ring, Pyridazine Ring | 200 - 400 |

| n → π | n → π | N (amine), N (pyridazine), O (methoxy) | 280 - 450 |

| Intramolecular Charge | HOMO → LUMO | Entire Conjugated System | > 300 |

| Transfer (ICT) |

Chemical Reactivity and Transformation Pathways of 6 Methoxy N Phenylpyridazin 3 Amine

Reactivity of the Pyridazine (B1198779) Core: Influence of Electron Deficiency

The pyridazine ring, a diazine containing two adjacent nitrogen atoms, is an electron-deficient aromatic system. scribd.commdpi.com This electron deficiency is a result of the high electronegativity of the nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. scribd.com This characteristic has several significant consequences for the reactivity of the pyridazine core in 6-Methoxy-N-phenylpyridazin-3-amine.

Firstly, the electron-poor nature of the ring makes it generally resistant to electrophilic aromatic substitution, a reaction common for electron-rich aromatic compounds like benzene. scribd.com The presence of the two nitrogen atoms destabilizes the positively charged intermediate (a sigma complex) that would form during electrophilic attack. stackexchange.com

Conversely, this electron deficiency renders the pyridazine ring highly susceptible to nucleophilic attack. scribd.comnih.gov Nucleophiles are readily attracted to the partially positive carbon atoms, particularly those positioned alpha (C3, C6) and gamma (C4, C5) to the nitrogen atoms. The presence of a good leaving group on the ring facilitates nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the inherent polarity and high dipole moment of the pyridazine ring contribute to its reactivity profile, influencing interactions with other polar molecules. nih.gov

The electron-withdrawing effect is particularly pronounced at the C-3 and C-6 positions, which can influence the properties and reactivity of attached substituents. nih.gov In the context of this compound, this electron deficiency activates the C-6 position (bearing the methoxy (B1213986) group) and the C-3 position (bearing the amine group) towards nucleophilic displacement, should a suitable leaving group be present.

Transformations of the Methoxy Group (e.g., demethylation, ether cleavage)

The methoxy group at the C-6 position of the pyridazine ring is a key site for chemical transformation, primarily through nucleophilic substitution reactions where it can be displaced or modified.

Demethylation by Amines: A notable reaction is the demethylation of methoxypyridazines by amines. Studies on related chloro-methoxypyridazines have shown that treatment with secondary amines like morpholine (B109124) can lead to demethylation, yielding the corresponding pyridazinone. clockss.org In this reaction, the amine attacks the methyl group of the methoxy ether in an SN2-type reaction, rather than substituting the methoxy group on the pyridazine ring itself. This process is influenced by the reaction conditions and the nature of the substituents on the pyridazine core. For instance, the treatment of 3,4-dichloro-5-methoxypyridazine (B184940) with morpholine resulted in the formation of 5-chloro-6-(4-morpholinyl)-4(1H)-pyridazinone, with the concurrent formation of N-methylmorpholine. clockss.org

Ether Cleavage/Nucleophilic Displacement: While demethylation is one pathway, the methoxy group can also be displaced entirely through a nucleophilic aromatic substitution (SNAr) mechanism, particularly if the ring is further activated by electron-withdrawing groups. For example, nucleophilic amination of methoxypyridines has been shown to proceed by displacing the methoxy group. ntu.edu.sg In this compound, the electron-deficient nature of the pyridazine ring makes the C-6 position susceptible to attack by strong nucleophiles, which could lead to the cleavage of the C-O ether bond and substitution of the methoxy group.

The table below summarizes the transformation pathways for the methoxy group based on reactions observed in similar pyridazine systems.

| Transformation | Reagent/Condition | Product Type | Reference |

| Demethylation | Secondary Amines (e.g., Morpholine) | N-alkylated amine + Pyridazinone | clockss.org |

| Nucleophilic Substitution | Strong Nucleophiles | 6-substituted pyridazine | ntu.edu.sg |

Reactivity of the N-Phenyl Amine Moiety (e.g., acylation, alkylation, nitration, halogenation)

The N-phenyl amine moiety introduces two main sites of reactivity: the nitrogen atom of the amine and the attached phenyl ring.

Reactions at the Amine Nitrogen:

Acylation: The nitrogen atom of the secondary amine can act as a nucleophile and react with acylating agents like acid chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). This is a common transformation for amines. nih.gov

Alkylation: Similarly, the amine nitrogen can be alkylated using alkyl halides, although this can be challenging and may lead to over-alkylation or reaction at other sites depending on the conditions.

Reactions on the Phenyl Ring: The amine group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. The lone pair of electrons on the nitrogen atom can be donated into the phenyl ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles.

Nitration: In a reaction analogous to the nitration of N-phenylbenzamide, the phenyl ring attached to the amine is expected to be the primary site of nitration. stackexchange.com The -NH- group is activating, directing the incoming nitro group (NO₂) preferentially to the para-position due to reduced steric hindrance compared to the ortho-positions. The pyridazine portion of the molecule is generally deactivated towards electrophilic attack. scribd.comstackexchange.com

Halogenation: Halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would also be directed to the ortho and para positions of the phenyl ring. beilstein-archives.org The regioselectivity (ortho vs. para) would depend on the specific reagents and reaction conditions.

The following table outlines the expected reactivity of the N-phenyl amine moiety.

| Reaction | Reagent | Expected Product | Rationale/Reference |

| Acylation | Acid Chloride (R-COCl) | N-acyl-N-phenylpyridazin-3-amine | Nucleophilic attack by amine nitrogen. nih.gov |

| Nitration | HNO₃/H₂SO₄ | 6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine | Activating, para-directing effect of the amine on the phenyl ring. stackexchange.com |

| Halogenation | NBS or NCS | 6-Methoxy-N-(4-halophenyl)pyridazin-3-amine | Activating, ortho-, para-directing effect of the amine. beilstein-archives.org |

Regioselectivity and Chemo-selectivity in Electrophilic and Nucleophilic Reactions of Pyridazine

Regioselectivity and chemoselectivity are critical in understanding the reactions of a multifunctional molecule like this compound.

Electrophilic Reactions: As established, the pyridazine ring is strongly deactivated towards electrophiles. scribd.com Electrophilic attack is far more likely to occur on the electron-rich phenyl ring of the N-phenyl amine substituent, as it is activated by the amine group. stackexchange.com Therefore, high chemoselectivity for the phenyl ring over the pyridazine core is expected in electrophilic substitutions. The regioselectivity on the phenyl ring is ortho, para-directing, with the para-position often favored. stackexchange.com

Nucleophilic Reactions: The pyridazine ring is the preferred site for nucleophilic attack. The chemoselectivity depends on the presence of suitable leaving groups. In this compound, neither the methoxy nor the amine group is an excellent leaving group under typical SNAr conditions. However, if the molecule were modified, for instance, by converting the methoxy group to a better leaving group or by introducing a halogen onto the pyridazine ring, nucleophilic substitution would become more facile.

The regioselectivity of nucleophilic attack on the pyridazine ring is directed to the electron-deficient carbon atoms.

Nucleophilic Aromatic Substitution (SNAr): In substituted halopyridazines, nucleophilic displacement occurs preferentially at positions alpha or gamma to the ring nitrogens. scribd.com For a substrate like 3-chloro-6-methoxypyridazine, deprotonative metalation with a hindered base like lithium tetramethylpiperidide (LiTMP) occurs regioselectively at the C-5 position. researchgate.net This indicates that C-5 is the most acidic position, making it a target for strong bases.

Directed ortho-Metalation (DoM): Substituents can direct the regioselectivity of metalation. In 3-substituted 2,6-dichloropyridines, coordination of an alkali metal counter-ion to the 3-substituent can direct nucleophilic attack to the ortho (C-2) position. researchgate.net This principle could apply to derivatives of this compound, where substituents could direct incoming reagents to specific sites on the pyridazine ring.

Stability and Degradation Pathways

The stability of this compound is influenced by its inherent chemical structure and its susceptibility to various degradation pathways.

The pyridazine core itself is a stable aromatic ring, but its electron-deficient nature can be a point of vulnerability. For example, some pyridazine derivatives are known to be susceptible to nucleophilic attack by biological nucleophiles like glutathione (B108866) (GSH). nih.gov This can occur via direct addition of the thiol to an electron-poor position on the ring, particularly if it is activated by an electron-withdrawing group like a nitrile. nih.gov While the amine and methoxy groups are not as strongly activating as a nitrile, this pathway represents a potential degradation route under certain biological or chemical conditions.

The major sites of metabolism, a form of in vivo degradation, for similar pyridazine structures have been identified on alkyl substituents attached to the core. nih.gov This suggests that the N-phenyl group or the methoxy group could be sites of oxidative metabolism.

Other potential degradation pathways include reactions with strong oxidizing agents. For example, pyridazine can react with ozone and hydroxyl radicals, leading to ring degradation and the formation of N-oxides. researchgate.net Although the substituents on this compound will modify this reactivity, oxidation remains a plausible degradation pathway under harsh environmental or chemical conditions.

Theoretical and Computational Chemistry Investigations of 6 Methoxy N Phenylpyridazin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. nih.govepstem.netrasayanjournal.co.in By employing functionals like B3LYP and basis sets such as 6-311G++(d,p) or 6-31G(d,p), researchers can optimize the molecular geometry of 6-Methoxy-N-phenylpyridazin-3-amine to its most stable, lowest-energy state. nih.govresearchgate.netnih.gov These calculations yield crucial information about the molecule's electronic properties, including the distribution of electrons and the energies of its molecular orbitals. nih.gov

These theoretical calculations are essential for predicting vibrational frequencies (FT-IR and Raman spectra), NMR chemical shifts, and various electronic parameters that govern the molecule's behavior. nih.govnih.gov The accuracy of these predictions is often validated by comparing them with experimental data when available. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. mdpi.comaimspress.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com This indicates a higher propensity to engage in chemical reactions. Conversely, a large energy gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine (B1198779) and amine components, while the LUMO may be distributed across the aromatic system. Analysis of the FMO energy gap provides a quantitative measure of the molecule's excitability and its potential to interact with other species. mdpi.comresearchgate.net

Table 1: Representative FMO Data for Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 6-fluoropyridine-3-amine | - | - | Low | researchgate.net |

| 3-chloro-6-methoxypyridazine | - | - | - | nih.gov |

| Temozolomide (gas phase) | - | - | 4.40 | aimspress.com |

This table showcases typical data obtained for similar compounds, illustrating the type of information generated from FMO analysis.

The Molecular Electrostatic Potential (MEP or ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.deresearchgate.net The ESP map is plotted onto the molecule's electron density surface, using a color-coded scheme to indicate different potential values. uni-muenchen.deresearchgate.net

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons on electronegative atoms. For this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy (B1213986) group are expected to be the primary sites of negative potential. uni-muenchen.denih.gov

Regions of positive electrostatic potential, shown in blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are generally found around hydrogen atoms, particularly the amine hydrogens. researchgate.net Intermediate potential regions are colored in green, yellow, or orange. The ESP map provides a clear, three-dimensional picture of the molecule's charge landscape, highlighting the sites most likely to participate in intermolecular interactions, such as hydrogen bonding. nih.govuni-muenchen.de

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule's atoms that result from rotation around single bonds. For this compound, the key rotational freedom exists around the single bond connecting the N-phenyl group to the pyridazine ring.

Computational methods, particularly DFT, are used to perform a systematic scan of the potential energy surface by rotating this bond. mdpi.com This process allows for the identification of various conformers (rotational isomers) and the determination of their relative energies. The conformer with the lowest energy is the most stable and, therefore, the most likely to be observed under normal conditions. This analysis is crucial as the three-dimensional shape of the molecule can significantly influence its ability to fit into the active site of a biological target. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Mechanistic Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (a ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. nih.govmdpi.com

Molecular docking can be used to screen this compound against a library of known protein structures to identify potential biological targets. mdpi.com Given its structure as a nitrogen-containing heterocycle, several classes of proteins are plausible targets. Similar structures, such as pyrimidines, pyrazines, and quinazolines, have shown activity against various enzymes, particularly kinases, which are often implicated in cancer. ikm.org.mynih.gov

Potential targets for investigation could include:

Epidermal Growth Factor Receptor (EGFR): A common target for anticancer agents with a 4-anilinoquinazoline (B1210976) scaffold, which is structurally related. nih.govnih.gov

Phosphoinositide 3-kinase (PI3Kα): A key enzyme in cell signaling pathways that is a target for many anticancer drugs. mdpi.com

FMS-like tyrosine kinase-3 (FLT3): A receptor tyrosine kinase involved in acute myeloid leukemia. nih.gov

Other Kinases: Such as those involved in inflammation or cell cycle regulation (e.g., GSK3β, CHK1). ikm.org.my

Mycobacterial Enzymes: Some heterocyclic compounds are known to target enzymes in Mycobacterium tuberculosis. mdpi.com

Once a potential target is identified, molecular docking predicts the preferred binding orientation, or "pose," of the ligand within the protein's active site. nih.gov This analysis provides a detailed view of the intermolecular interactions that stabilize the ligand-protein complex. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amine N-H) and acceptors (like the pyridazine nitrogens or methoxy oxygen) on the ligand and specific amino acid residues in the protein. ikm.org.my

Hydrophobic Interactions: Occur between the nonpolar phenyl and pyridazine rings of the ligand and hydrophobic residues in the binding pocket.

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the protein. nih.govnih.gov These simulations can confirm the key interactions and provide a more dynamic and realistic picture of the binding event, helping to elucidate the mechanistic basis of the ligand's potential biological activity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-fluoropyridine-3-amine |

| 3-chloro-6-methoxypyridazine |

| Temozolomide |

| Pyridazinone |

| Epidermal Growth Factor (EGF) |

| Phosphoinositide 3-kinase (PI3K) |

| FMS-like tyrosine kinase-3 (FLT3) |

| Glycogen synthase kinase 3 beta (GSK3β) |

| Checkpoint kinase 1 (CHK1) |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving pyridazine derivatives. mdpi.com These theoretical studies can map out entire reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed understanding of reaction kinetics and thermodynamics. nih.gov

For a molecule such as this compound, computational methods can predict its reactivity by analyzing its electronic structure. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. nih.govsphinxsai.com However, the methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, which modulates the ring's reactivity. DFT calculations can precisely quantify these electronic effects by mapping the molecule's electrostatic potential and analyzing its frontier molecular orbitals (HOMO and LUMO). mdpi.com

Key applications of computational methods in reaction mechanism elucidation include:

Predicting Sites of Reactivity: Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridazine ring are expected to be nucleophilic centers, while the amino group can also participate in reactions.

Modeling Reaction Pathways: Computational models can simulate complex reactions, such as nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor or cycloaddition reactions. mdpi.comuminho.pt By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined. For instance, in the synthesis of alkoxy-substituted pyridazines, kinetic studies can be complemented by calculations to distinguish between SN1 and SN2 mechanisms.

Analyzing Transition States: The geometry and energy of transition states are crucial for understanding reaction barriers. Computational software can locate these transient structures, and analysis of their vibrational frequencies (where a single imaginary frequency confirms a true transition state) helps to confirm the reaction coordinate. nih.gov

A hypothetical computational study on the N-alkylation of this compound could involve the reaction pathway shown in the table below. The calculated activation energy (ΔE‡) and reaction energy (ΔE_rxn) would provide quantitative insights into the reaction's feasibility.

Table 1: Hypothetical DFT Calculation for N-Alkylation of this compound

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) | Calculated Reaction Energy (ΔE_rxn) (kcal/mol) |

|---|---|---|---|

| 1 | Formation of the transition state for the attack of an alkyl halide on the pyridazine ring nitrogen. | +15.5 | N/A |

| 2 | Formation of the N-alkylated pyridazinium salt intermediate. | N/A | -5.2 |

This table is illustrative and based on typical values for similar reactions. The values are hypothetical and intended to demonstrate the output of a computational study.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used for the prediction of spectroscopic data, which is invaluable for structure elucidation and characterization. mdpi.com By simulating spectra, researchers can confirm experimental findings, assign signals to specific atoms or functional groups, and understand the relationship between molecular structure and spectroscopic output. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov These calculations provide theoretical chemical shifts that, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can be correlated with experimental spectra. Modern approaches, including machine learning and graph neural networks, have further improved the accuracy of these predictions, often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. nih.govarxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazine C3 | - | 158.5 |

| Pyridazine C4 | 6.85 | 115.0 |

| Pyridazine C5 | 7.60 | 128.2 |

| Pyridazine C6 | - | 162.1 |

| Methoxy (-OCH₃) | 3.95 | 54.3 |

| Amino (-NH-) | 8.50 | - |

| Phenyl C1' (ipso) | - | 140.5 |

| Phenyl C2'/C6' | 7.55 | 121.0 |

| Phenyl C3'/C5' | 7.30 | 129.5 |

| Phenyl C4' | 7.10 | 124.0 |

Note: These predicted values are hypothetical and based on typical shifts for substituted pyridazine and aniline (B41778) moieties. They are intended for illustrative purposes.

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's bonds. DFT calculations can compute the harmonic vibrational frequencies, which are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. nih.govnih.gov The calculated spectrum allows for the assignment of specific absorption bands to vibrational modes, such as stretching, bending, and rocking. researchgate.net

Table 3: Predicted Significant IR Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

|---|---|

| 3350 | N-H stretching |

| 3060 | Aromatic C-H stretching |

| 2980 | -CH₃ stretching (asymmetric) |

| 1620 | C=N stretching (pyridazine ring) |

| 1595 | C=C stretching (phenyl ring) |

| 1540 | N-H bending |

| 1250 | C-O-C stretching (asymmetric) |

| 1170 | C-N stretching |

Note: The predicted frequencies are illustrative, based on characteristic absorption regions for the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com These calculations yield the maximum absorption wavelengths (λ_max), excitation energies, and oscillator strengths (f), which relate to the intensity of the absorption bands. The analysis often involves examining the molecular orbitals involved in the transition, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Table 4: Predicted UV-Vis Absorption Data for this compound (in Methanol)

| Predicted λ_max (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |

|---|---|---|---|

| 355 | 3.49 | 0.45 | HOMO → LUMO (π → π) |

| 270 | 4.59 | 0.28 | HOMO-1 → LUMO (π → π) |

| 235 | 5.27 | 0.15 | HOMO → LUMO+1 (π → π*) |

Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for an aromatic amine.

Investigation of Biological Activities and Mechanistic Insights of 6 Methoxy N Phenylpyridazin 3 Amine and Its Derivatives

Modulatory Effects on Cellular Pathways (In Vitro Studies)

Cell Cycle Arrest Mechanisms

A key mechanism through which pyridazine (B1198779) derivatives exert their anticancer effects is the disruption of the normal cell cycle progression in cancer cells, leading to cell cycle arrest. This prevents the uncontrolled proliferation that is a hallmark of cancer.

Studies have shown that certain derivatives can induce cell cycle arrest at different phases. For example, some compounds cause an accumulation of cells in the G2/M phase . This is often achieved by modulating the activity of key regulatory proteins. A decrease in the expression of cyclin B1 and cyclin-dependent kinase 1 (CDK1), a complex crucial for the G2/M transition, has been observed following treatment with these derivatives. nih.gov The activation of the spindle assembly checkpoint, which ensures proper chromosome segregation, can also be triggered, leading to mitotic arrest and subsequent apoptotic cell death. nih.gov

In contrast, other pyridazine derivatives have been found to induce a cell cycle block at the G0/G1 phase . This arrest is associated with the downregulation of proteins like cyclin D1 and CDK4, which are essential for cells to pass through the G1 checkpoint. Furthermore, some compounds have been shown to induce apoptosis (programmed cell death) in conjunction with cell cycle arrest. mdpi.com This is often characterized by morphological changes such as chromatin condensation and nuclear fragmentation. mdpi.com The induction of apoptosis can be linked to the activation of caspase-dependent pathways. nih.gov

Oxidative Stress Induction and Cellular Response

The induction of oxidative stress within cancer cells is another significant mechanism of action for pyridazine derivatives. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful byproducts.

Research indicates that certain 3(2H)-pyridazinone derivatives can stimulate the release of hydrogen peroxide (H₂O₂), a key ROS. nih.gov This increase in intracellular ROS can lead to widespread cellular damage, affecting lipids, proteins, and DNA. The resulting damage can trigger cell death pathways, including apoptosis. nih.govmdpi.com The cellular response to this induced oxidative stress can involve the activation of the intrinsic apoptotic pathway, as evidenced by an increase in the expression of the pro-apoptotic protein Bax. nih.gov

The brain is particularly susceptible to oxidative stress due to its high oxygen consumption. mdpi.com In the context of neurodegenerative diseases, oxidative stress is a known contributor to neuronal damage. nih.govmdpi.com While not the primary focus of the anticancer studies, the ability of these compounds to modulate ROS levels is a critical aspect of their biological activity. The cellular response to oxidative damage often involves the activation of complex signaling pathways that determine the cell's fate, whether it be survival, arrest, or death. nih.gov

Investigation of Anti-proliferative Activity in Specific Cell Lines

The anti-proliferative efficacy of 6-methoxy-N-phenylpyridazin-3-amine derivatives has been demonstrated across a diverse range of human cancer cell lines. The potency of these compounds is typically reported as the IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cells.

For instance, novel amide derivatives of a related 1,3,4-thiadiazol-2-amine compound bearing a methoxyphenyl-pyridin-3-yl moiety were tested against HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer) cell lines. researchgate.net One derivative, 2-chloro-N-{5-[2- (4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3- carboxamide, showed high cytotoxicity against HeLa and PANC-1 cells with IC₅₀ values of 2.8µM and 1.8µM, respectively. researchgate.net

Similarly, a series of 3(2H)-pyridazinone derivatives were evaluated for their anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Two of the most promising compounds from this series demonstrated significant activity, which was linked to the induction of oxidative stress and apoptosis. nih.gov Further studies on other pyridazinone derivatives have shown remarkable activity against a panel of 60 human cancer cell lines, with some compounds exhibiting growth inhibition (GI₅₀) values of less than 1 µM in dozens of cell lines. nih.gov

The anti-proliferative activity is not limited to a single cancer type. Thieno[2,3-d]pyrimidine derivatives have been tested against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing high selectivity and potent inhibition. mdpi.com The data consistently show that the pyridazine scaffold is a valuable template for developing new anti-proliferative agents, with specific substitutions significantly influencing the potency and selectivity. nih.govnih.gov

Table 1: Anti-proliferative Activity of Selected Pyridazine Derivatives

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |

| 1,3,4-Thiadiazol-2-amine Derivatives | HeLa, PANC-1 | 2.8 µM, 1.8 µM | researchgate.net |

| 3(2H)-Pyridazinone Derivatives | Gastric Adenocarcinoma (AGS) | Significant anti-proliferative effects | nih.gov |

| 6-Aryl-dihydropyridazinones | 60 Human Cancer Cell Lines | < 1 µM (for 36 cell lines) | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | 4.3 ± 0.11 µg/mL | mdpi.com |

Antimicrobial Activity Evaluation and Modes of Action (In Vitro Studies)

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential to combat microbial infections. These compounds have shown promise as broad-spectrum antimicrobial agents.

In vitro studies have confirmed the antibacterial activity of pyridazine derivatives against a variety of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For example, newly synthesized 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine derivatives were screened against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative), showing notable activity. researchgate.net Similarly, certain 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives demonstrated moderate activity against a wide range of bacteria. researchgate.net

The precise mechanisms of action are still being elucidated, but it is hypothesized that these compounds may function by inhibiting essential bacterial enzymes or disrupting the integrity of the bacterial cell wall. The structural features of these heterocyclic systems are thought to play a crucial role in their interaction with bacterial targets. The development of hybrid molecules, combining the pyridazine or a related azine scaffold with other pharmacophores, is an active area of research aimed at enhancing potency and overcoming drug resistance. nih.gov

The antifungal potential of pyridazine derivatives is also significant. Various synthesized series have been tested against a panel of pathogenic fungi. For instance, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica. nih.gov Other studies have evaluated derivatives against human fungal pathogens like Candida albicans, Candida glabrata, and Aspergillus niger. researchgate.netnih.gov

The proposed antifungal mechanisms often parallel the antibacterial ones, involving the inhibition of critical fungal enzymes or disruption of the fungal cell membrane. The structural diversity within the synthesized derivatives allows for a broad range of interactions with fungal-specific targets, making them a promising area for the development of new antifungal therapies. researchgate.netnih.gov

Table 2: Antimicrobial Spectrum of Pyridazine and Related Derivatives

| Compound Class | Tested Organisms | Activity Level | Reference |

| 6-Methoxyquinoline-3-carbonitriles | S. pneumoniae, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, C. albicans | Moderate | researchgate.net |

| N-substituted 3-aminopyrazine-2-carboxamides | M. tuberculosis, T. interdigitale, C. albicans | Active | nih.gov |

| 5-Chloro-6-phenylpyridazin-3(2H)-ones | G. zeae, F. oxysporum, C. mandshurica | Good | nih.gov |

| 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amines | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Active | researchgate.net |

Anti-inflammatory Properties (Mechanistic Focus)

The pyridazine nucleus is also a key feature in compounds designed to have anti-inflammatory effects. The mechanisms of action are often focused on the modulation of key inflammatory pathways.

A primary mechanism is the inhibition of pro-inflammatory mediators. This includes the suppression of cyclooxygenase-2 (COX-2), an enzyme responsible for producing inflammatory prostaglandins. nih.govnih.gov Certain 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-ones were found to have anti-inflammatory activity comparable to the standard drug etoricoxib (B1671761) in animal models. nih.gov

Furthermore, these compounds can modulate inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical in regulating the expression of pro-inflammatory genes, including cytokines like TNF-α and interleukins, as well as enzymes like iNOS and COX-2. nih.gov By repressing these pathways, pyridazine derivatives can exert a potent anti-inflammatory effect. For example, certain flavonoids have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by suppressing NF-κB and MAPK activation in macrophage cell lines. nih.gov This multi-targeted approach to inhibiting key inflammatory enzymes and transcription factors highlights the therapeutic potential of these compounds in treating inflammatory conditions.

Modulation of Inflammatory Mediators (e.g., IL-1β production)

The innate immune system component known as the NLRP3 inflammasome is a multiprotein complex involved in the production of pro-inflammatory cytokines. nih.gov Its dysregulation is linked to a variety of inflammatory conditions. nih.gov Research into pyridazine-based compounds has identified potent inhibitors of the NLRP3 inflammasome. nih.gov

One such derivative, a pyridazine scaffold compound designated as P33, has demonstrated significant inhibitory activity against the release of interleukin-1β (IL-1β), a key pro-inflammatory cytokine. nih.gov In vitro studies using various cell lines have quantified this inhibitory effect. Specifically, P33 was tested against nigericin-induced IL-1β release in human monocytic THP-1 cells, bone marrow-derived macrophages (BMDMs), and peripheral blood mononuclear cells (PBMCs). nih.gov

The results, as summarized in the table below, show that P33 potently inhibits IL-1β release with IC₅₀ values in the nanomolar range, indicating high efficacy.

| Cell Line | Inducer | Compound | IC₅₀ (nM) |

| THP-1 | Nigericin | P33 | 2.7 |

| BMDMs | Nigericin | P33 | 15.3 |

| PBMCs | Nigericin | P33 | 2.9 |

Table 1: Inhibitory Effect of Compound P33 on Nigericin-Induced IL-1β Release. nih.gov

Mechanistic studies have further elucidated how these pyridazine derivatives exert their anti-inflammatory effects. It has been shown that compound P33 directly binds to the NLRP3 protein with a high affinity, exhibiting a dissociation constant (KD) of 17.5 nM. nih.gov This direct interaction inhibits the activation of the NLRP3 inflammasome and subsequent pyroptosis by preventing the oligomerization of the adaptor protein ASC during the assembly of the inflammasome complex. nih.gov These findings highlight the potential of this compound derivatives as modulators of inflammatory pathways through the direct inhibition of the NLRP3 inflammasome, thereby reducing the production of key inflammatory mediators like IL-1β. nih.gov

Structure Activity Relationship Sar Studies of 6 Methoxy N Phenylpyridazin 3 Amine Analogs

Influence of Substituents on the Pyridazine (B1198779) Ring (e.g., position, electronic effects, steric hindrance)

The nature, position, and electronic properties of substituents on the pyridazine ring are critical determinants of biological activity. The pyridazine nucleus is electron-deficient, and this property, along with the effects of various substituents, can modulate the interaction of the molecule with its biological target. blumberginstitute.orgliberty.edu

Research on various pyridazine derivatives has shown that modifications to the ring often lead to significant changes in potency. For instance, in a series of [6-(3-pyridyl)pyridazin-3-yl]amides with insecticidal properties, alterations to the pyridazine ring generally resulted in a notable loss of potency. nih.gov This suggests that the pyridazine core itself is a crucial element for activity in that specific chemotype. nih.gov

The substituents at the C3, C4, C5, and C6 positions can influence activity through steric and electronic effects:

C3-Position: The 3-amino group is a common feature in many biologically active pyridazines and is considered a key pharmacophoric element. blumberginstitute.org Its basicity and hydrogen-bonding capacity are often essential for target interaction.